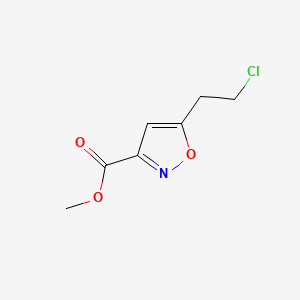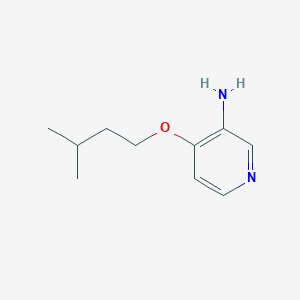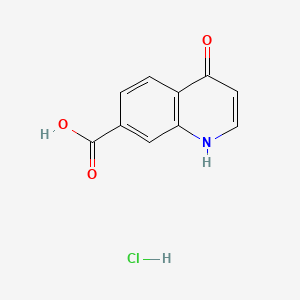
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane is an organic compound with a complex structure that includes a bromomethyl group, a methyl group, and a propoxyethoxy group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane typically involves the bromination of a suitable precursor compound. One common method is the bromination of 3-methyl-1-(2-propoxyethoxy)cyclohexane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Oxidation: Products include cyclohexanone derivatives or cyclohexanol derivatives.
Reduction: Products include methyl-substituted cyclohexane derivatives.
科学研究应用
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Used in studies involving the modification of biomolecules.
作用机制
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
1-(Bromomethyl)-3-(2-propoxyethoxy)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(Bromomethyl)-3-methylcyclohexane: Lacks the propoxyethoxy group.
1-(Bromomethyl)-3-(2-methoxyethoxy)cyclohexane: Similar structure but with a methoxyethoxy group instead of a propoxyethoxy group.
Uniqueness
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane is unique due to the presence of both a bromomethyl group and a propoxyethoxy group on the cyclohexane ring
属性
分子式 |
C13H25BrO2 |
|---|---|
分子量 |
293.24 g/mol |
IUPAC 名称 |
1-(bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO2/c1-3-7-15-8-9-16-13(11-14)6-4-5-12(2)10-13/h12H,3-11H2,1-2H3 |
InChI 键 |
REWAEDVFFOXLPF-UHFFFAOYSA-N |
规范 SMILES |
CCCOCCOC1(CCCC(C1)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)


![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)



![7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)




